molecular formula C13H15N3O3S2 B253701 Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No. B253701
M. Wt: 325.4 g/mol
InChI Key: WVBMFVONRNDLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate, also known as DMCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMCT is a thiophene derivative that has a unique chemical structure, making it an ideal candidate for various scientific research studies.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate is not yet fully understood. However, it is believed that Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate also inhibits the activity of topoisomerase I and II, enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has also been shown to induce cell death in cancer cells by inhibiting the activity of topoisomerases. In addition, Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to have anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has several advantages for lab experiments. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate is a relatively simple compound to synthesize, making it easily accessible for research studies. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has also been shown to possess various biological activities, making it a potential candidate for various research studies. However, Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has some limitations for lab experiments. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate is not yet fully understood, and its mechanism of action is not yet fully elucidated. In addition, Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has not been extensively studied in humans, and its safety and toxicity profiles are not yet fully understood.

Future Directions

There are several future directions for Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate research. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. Future research studies could focus on further elucidating the mechanism of action of Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate and its potential applications in various fields. In addition, future studies could focus on the safety and toxicity profiles of Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate in humans, paving the way for potential clinical trials. Furthermore, Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate could be modified to enhance its biological activities and improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethyl 2-bromo-3-oxobutanoate in the presence of a base. The resulting intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester to obtain Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate. The synthesis of Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate has shown anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H15N3O3S2/c1-5-19-13(18)9-6(2)8(4)20-12(9)14-11(17)10-7(3)15-16-21-10/h5H2,1-4H3,(H,14,17)

InChI Key

WVBMFVONRNDLOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N=NS2)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N=NS2)C

Origin of Product

United States

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